

6-Bromo-2-chlorobenzothiazole: A Comprehensive Technical Guide for Synthetic Intermediates

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Compound of Interest

Compound Name: **6-Bromo-2-chlorobenzothiazole**

Cat. No.: **B1270875**

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Introduction

6-Bromo-2-chlorobenzothiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.^[1] Its unique bifunctional nature, possessing both a reactive chloro group at the 2-position and a bromo group at the 6-position, allows for selective and sequential functionalization. This dual reactivity makes it a valuable intermediate for the synthesis of a diverse array of more complex molecules, including pharmaceutical agents and agrochemicals.^[1] The benzothiazole core itself is a privileged structure found in numerous biologically active compounds.^[2] This guide provides an in-depth overview of the synthesis, properties, and key applications of **6-bromo-2-chlorobenzothiazole** as a synthetic intermediate, complete with experimental protocols and data to facilitate its use in research and development.

Physicochemical Properties

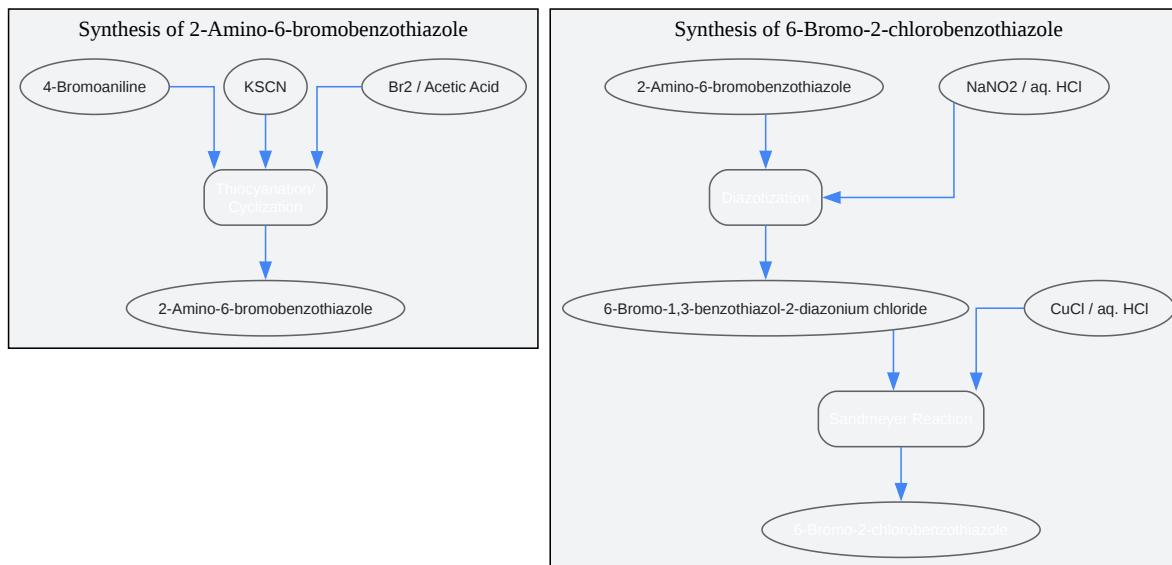
A summary of the key physicochemical properties of **6-Bromo-2-chlorobenzothiazole** is presented in the table below.

Property	Value	Reference
CAS Number	80945-86-4	[1] [3]
Molecular Formula	C ₇ H ₃ BrCINS	[1] [3]
Molecular Weight	248.53 g/mol	[3]
Appearance	White to off-white or pale yellow crystalline powder	[1]
Melting Point	98-102 °C	[1]
Purity	≥96% (GC)	[1]
Predicted ¹ H NMR	δ (CDCl ₃) 7.95 (d, J=1.9 Hz, 1H), 7.65 (d, J=8.7 Hz, 1H), 7.50 (dd, J=8.7, 1.9 Hz, 1H)	N/A
Predicted ¹³ C NMR	δ (CDCl ₃) 152.0, 142.1, 137.9, 129.8, 125.0, 122.3, 118.5, 117.8	N/A

Note: Predicted NMR data is based on known values for 2-chlorobenzothiazole and the expected substituent effects of bromine.

Synthesis of 6-Bromo-2-chlorobenzothiazole

A common and effective method for the synthesis of **6-Bromo-2-chlorobenzothiazole** involves a two-step process starting from the commercially available 4-bromoaniline. The initial step is the formation of 2-amino-6-bromobenzothiazole, followed by a Sandmeyer-type reaction to replace the amino group with a chloro group.



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Caption: Synthetic pathway to **6-Bromo-2-chlorobenzothiazole**.

Experimental Protocols

Part 1: Synthesis of 2-Amino-6-bromobenzothiazole

This protocol is adapted from the synthesis of similar 2-aminobenzothiazoles.[\[4\]](#)

- Materials: 4-Bromoaniline, Potassium thiocyanate (KSCN), Bromine (Br₂), Glacial acetic acid.
- Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-bromoaniline (1.0 eq) and potassium thiocyanate (3.0 eq) in glacial acetic acid.
- Cool the mixture to 0-5 °C in an ice-salt bath.
- Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C.
- After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
- Pour the reaction mixture into a beaker of ice water.
- Neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate forms.
- Filter the solid, wash thoroughly with water, and dry under vacuum.
- Recrystallize the crude product from ethanol to obtain pure 2-amino-6-bromobenzothiazole.

Compound	Molecular Formula	Molecular Weight (g/mol)	Typical Yield (%)	Physical State
2-Amino-6-bromobenzothiazole	C ₇ H ₅ BrN ₂ S	229.10	75-85	Pale yellow solid

Part 2: Synthesis of **6-Bromo-2-chlorobenzothiazole** via Sandmeyer Reaction

This protocol is a standard Sandmeyer reaction procedure.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Materials: 2-Amino-6-bromobenzothiazole, Sodium nitrite (NaNO₂), Concentrated hydrochloric acid (HCl), Copper(I) chloride (CuCl).

- Procedure:

- In a beaker, suspend 2-amino-6-bromobenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
- Cool the suspension to 0-5 °C in an ice-salt bath.
- Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
- In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0-5 °C.
- Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. A solid precipitate should form.
- Filter the solid, wash with water, and then a small amount of cold ethanol.
- Dry the solid under vacuum. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol.

Compound	Molecular Formula	Molecular Weight (g/mol)	Typical Yield (%)	Physical State
6-Bromo-2-chlorobenzothiazole	C ₇ H ₃ BrCINS	248.53	60-75	Off-white crystalline solid

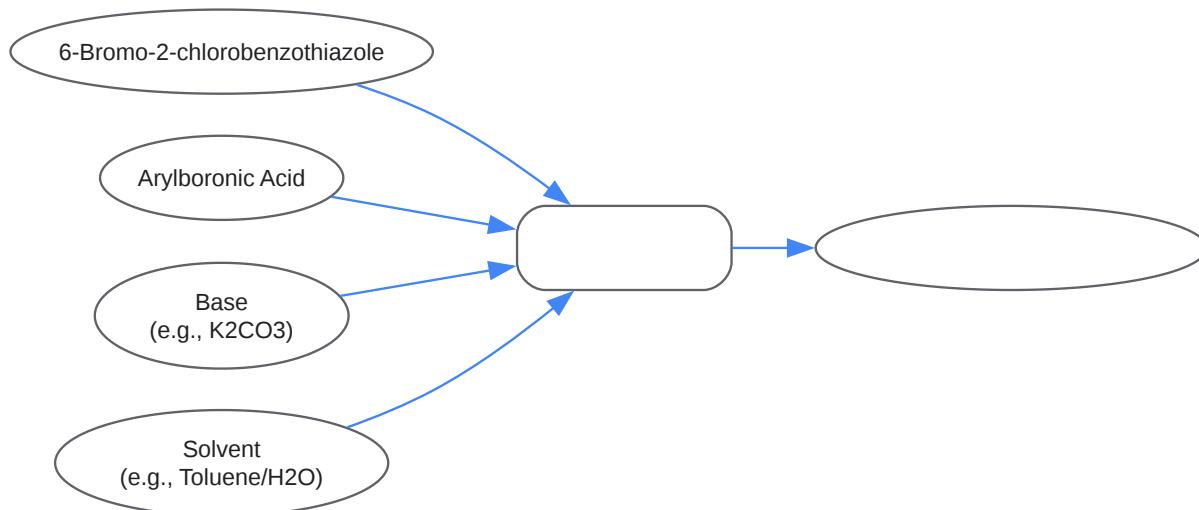
Applications in Palladium-Catalyzed Cross-Coupling Reactions

6-Bromo-2-chlorobenzothiazole is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at both

the 2- and 6-positions. The differential reactivity of the C-Cl and C-Br bonds can be exploited for selective functionalization. Generally, the C-Br bond is more reactive in oxidative addition to palladium(0) than the C-Cl bond, allowing for selective reactions at the 6-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting **6-bromo-2-chlorobenzothiazole** with boronic acids or their esters.



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Caption: Suzuki-Miyaura coupling of **6-Bromo-2-chlorobenzothiazole**.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on general procedures for Suzuki couplings of aryl bromides.^{[8][9]}

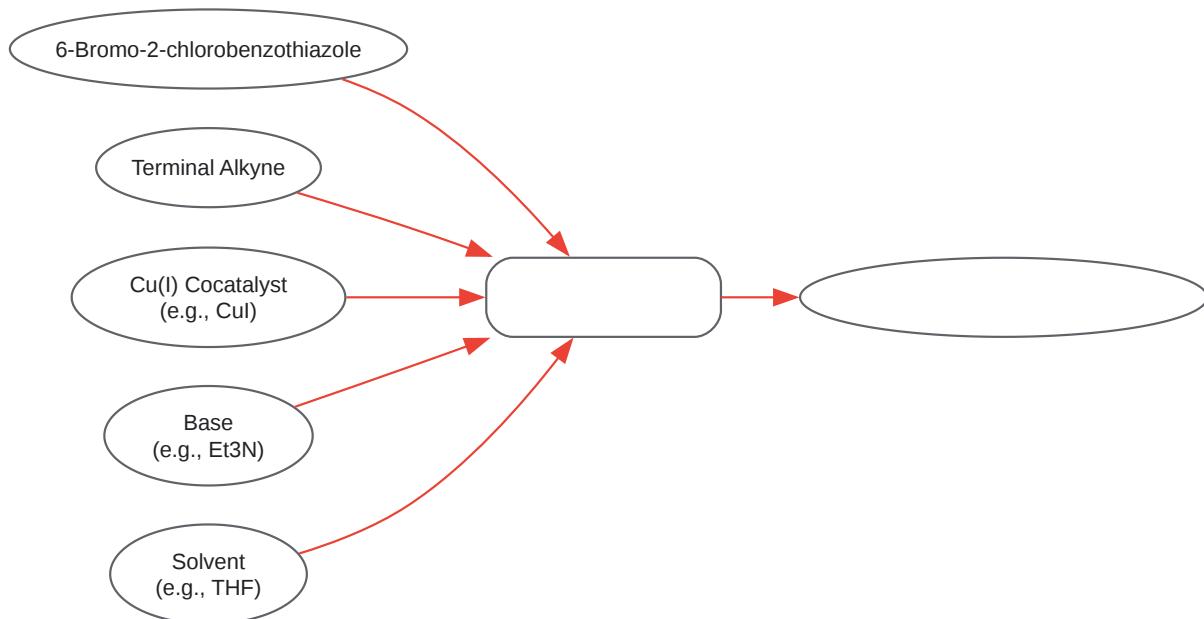
- Materials: **6-Bromo-2-chlorobenzothiazole**, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Water.
- Procedure:

- To a round-bottom flask, add **6-bromo-2-chlorobenzothiazole** (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
- Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Arylboronic Acid	Product	Typical Yield (%)
Phenylboronic acid	2-Chloro-6-phenylbenzothiazole	80-95
4-Methoxyphenylboronic acid	2-Chloro-6-(4-methoxyphenyl)benzothiazole	75-90
3-Pyridinylboronic acid	2-Chloro-6-(pyridin-3-yl)benzothiazole	70-85

Sonogashira Coupling

The Sonogashira coupling allows for the formation of C-C triple bonds by reacting **6-bromo-2-chlorobenzothiazole** with terminal alkynes.



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Caption: Sonogashira coupling of **6-Bromo-2-chlorobenzothiazole**.

Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[\[10\]](#) [\[11\]](#)[\[12\]](#)

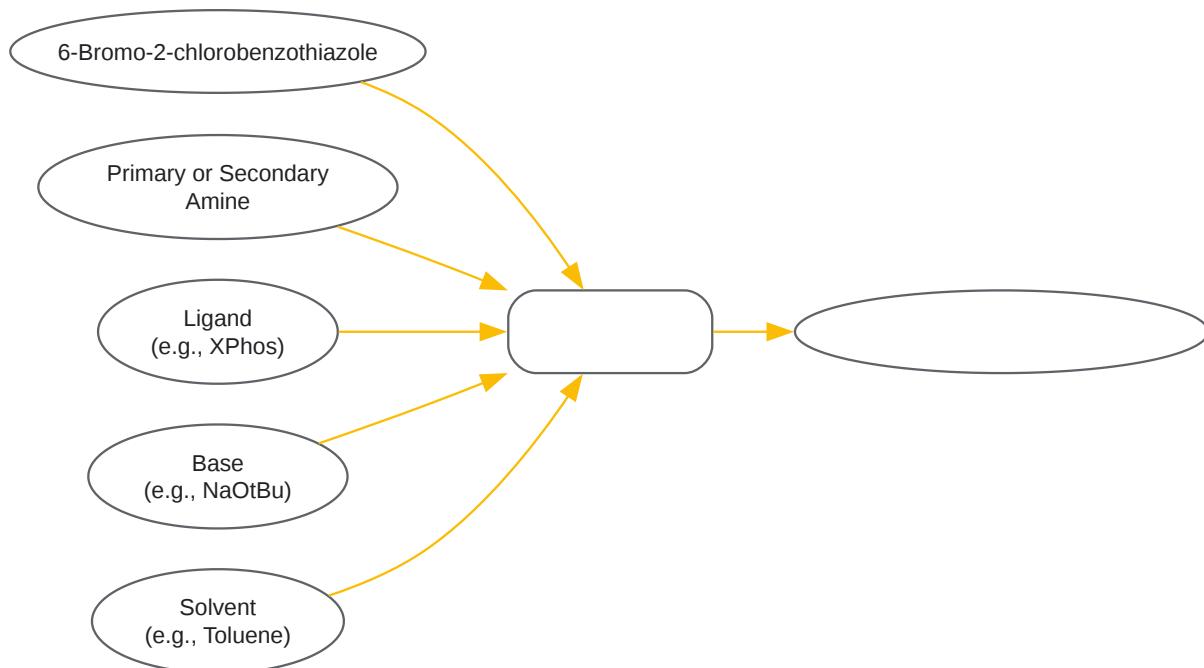
- Materials: **6-Bromo-2-chlorobenzothiazole**, Terminal alkyne, Bis(triphenylphosphine)palladium(II) dichloride $[PdCl_2(PPh_3)_2]$, Copper(I) iodide (Cul), Triethylamine (Et_3N), Anhydrous tetrahydrofuran (THF).
- Procedure:
 - To a Schlenk flask, add **6-bromo-2-chlorobenzothiazole** (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
 - Evacuate and backfill the flask with an inert gas.
 - Add anhydrous THF and triethylamine.

- Add the terminal alkyne (1.2 eq) via syringe.
- Stir the reaction mixture at room temperature or heat to 50-60 °C for 6-12 hours, monitoring by TLC.
- After completion, filter the reaction mixture through a pad of Celite, washing with THF.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography on silica gel.

Terminal Alkyne	Product	Typical Yield (%)
Phenylacetylene	2-Chloro-6-(phenylethynyl)benzothiazole	75-90
Ethynyltrimethylsilane	2-Chloro-6-((trimethylsilyl)ethynyl)benzothiazole	80-95
1-Hexyne	2-Chloro-6-(hex-1-yn-1-yl)benzothiazole	70-85

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by reacting **6-bromo-2-chlorobenzothiazole** with primary or secondary amines.



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Caption: Buchwald-Hartwig amination of **6-Bromo-2-chlorobenzothiazole**.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for Buchwald-Hartwig aminations of aryl bromides.[13][14][15][16]

- Materials: **6-Bromo-2-chlorobenzothiazole**, Amine (primary or secondary), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.
- Procedure:
 - To a glovebox or an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).
 - Add **6-bromo-2-chlorobenzothiazole** (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

- Add anhydrous, degassed toluene.
- Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC.
- Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.
- Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Amine	Product	Typical Yield (%)
Morpholine	4-(2-Chlorobenzothiazol-6-yl)morpholine	85-95
Aniline	N-(2-Chlorobenzothiazol-6-yl)aniline	70-85
Diethylamine	N-(2-Chlorobenzothiazol-6-yl)-N-ethylamine	75-90

Conclusion

6-Bromo-2-chlorobenzothiazole is a highly valuable and versatile synthetic intermediate. Its dual reactive sites allow for a range of selective transformations, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a foundation for the synthesis and application of this important building block, offering detailed protocols and expected outcomes based on established chemical principles and analogous reactions. The ability to readily introduce diverse functionalities at the 6-position makes **6-bromo-2-chlorobenzothiazole** a key component in the design and synthesis of novel compounds for drug discovery and materials science. Further exploration of its reactivity, particularly in sequential cross-coupling reactions, will undoubtedly continue to expand its utility in the field of organic synthesis.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. saspublishers.com [saspublishers.com]
- 3. scbt.com [scbt.com]
- 4. derpharmacemica.com [derpharmacemica.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. ijnc.ir [ijnc.ir]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
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